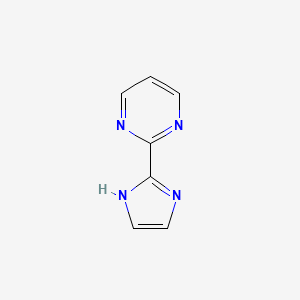

2-(1H-Imidazol-2-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Imidazole (B134444) Scaffolds in Medicinal Chemistry

The pyrimidine scaffold is a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. ajrconline.org Its significance is deeply rooted in biology, as it forms the core structure of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. ajrconline.orgignited.in This biological prevalence is a key reason for the extensive medicinal applications of pyrimidine derivatives. ignited.in These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. ignited.inresearchgate.netnih.govresearchgate.net The versatility of the pyrimidine ring allows for structural modifications that can lead to compounds with optimized therapeutic properties. researchgate.netijarsct.co.in

Similarly, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component in numerous biologically active molecules. dergipark.org.tr It is famously found in the amino acid histidine, which plays a vital role in protein structure and function, and in histamine, a key regulator of physiological processes. ijarsct.co.in Purines, which are composed of fused pyrimidine and imidazole rings, are another class of essential biological molecules, including the nucleobases adenine (B156593) and guanine. ignited.inresearchgate.net The imidazole scaffold is a common feature in pharmaceuticals and is known to contribute to a range of biological activities, including anticancer, antifungal, and antihypertensive properties. dergipark.org.trnih.gov The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes these derivatives valuable in the development of novel therapeutic and diagnostic agents. researchgate.net

The combination of these two "privileged scaffolds" in medicinal chemistry suggests that molecules incorporating both pyrimidine and imidazole rings could exhibit unique and potent biological activities. researchgate.net

Overview of 2-(1H-Imidazol-2-yl)pyrimidine and its Derivatives in Academic Research

The compound this compound, which links these two important heterocycles, has been a subject of focused academic research. Scientists have synthesized and investigated this parent compound and a variety of its derivatives for several applications, ranging from medicinal chemistry to materials science.

Research has demonstrated that derivatives of this compound possess significant potential as therapeutic agents. For instance, a novel family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines was identified as having potent activity against the malaria-causing parasite Plasmodium falciparum. researchgate.net A systematic structure-activity relationship (SAR) study led to the identification of a compound with high potency against both wild-type and drug-resistant parasite strains. researchgate.net In the field of oncology, derivatives have been designed and synthesized as potential inhibitors of BRAF kinase, a protein implicated in some cancers. nih.gov Certain compounds in this series displayed potent antiproliferative activity against melanoma cell lines. nih.govnih.gov

The coordination chemistry of this compound has also been explored. A diperoxovanadium compound incorporating the this compound ligand was synthesized and characterized, and its ability to cleave plasmid DNA was studied. tandfonline.com The structure of a ruthenium(II) complex with three this compound ligands was also determined, showing a distorted octahedral geometry. researchgate.net

In materials science, a derivative, 2-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyrimidine (PMI), was synthesized and evaluated as a corrosion inhibitor for copper in a saline environment. bohrium.com

The table below summarizes key research findings on derivatives of this compound.

| Derivative Class | Research Focus | Key Findings |

| 1H-Imidazol-2-yl-pyrimidine-4,6-diamines | Antimalarial Agents | Identification of a compound with potent activity against Plasmodium falciparum. researchgate.net |

| (4-aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives | Anticancer Agents | Discovery of highly potent and selective BRAF V600E and CRAF inhibitors with antiproliferative effects. nih.gov |

| Vanadium Complex with this compound | Coordination Chemistry & DNA Cleavage | Synthesis and crystal structure determination of [NH₄][VO(O₂)₂(pm-im)]⋅3H₂O; investigation of its DNA cleavage properties. tandfonline.com |

| 2-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyrimidine | Corrosion Inhibition | Synthesized and tested as a corrosion inhibitor for copper. bohrium.com |

| 2-(1H-imidazol-2-yl) pyridine (B92270) Sorafenib derivatives | Anticancer Agents | Synthesized compounds showed BRAF kinase inhibitory activity and suppressed tumor growth in vivo. nih.gov |

Historical Context and Evolution of Heterocyclic Compound Investigation

The study of this compound is part of a long history of research into heterocyclic compounds that began in the 19th century, concurrent with the broader development of organic chemistry. ijarsct.co.innumberanalytics.comresearchgate.net Early discoveries were often serendipitous, isolating new compounds from natural sources.

A significant milestone was the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818. wikipedia.orgresearchgate.netrdd.edu.iq This was followed by the production of furfural (B47365) (a furan) from starch by Dobereiner in 1832 and the isolation of pyrrole (B145914) from the dry distillation of bones by Runge in 1834. wikipedia.orgnumberanalytics.comrdd.edu.iq The initial applications of these compounds were often in the dye industry; for example, Friedlander's synthesis of indigo (B80030) in 1906 was a major achievement that impacted the agricultural sector. wikipedia.orgnumberanalytics.com

The understanding of the structure of these compounds evolved over time, aided by the development of new analytical techniques. numberanalytics.com A pivotal moment in recognizing the biological importance of heterocycles came in 1951 with the description of Chargaff's rules, which highlighted the role of the heterocyclic compounds purines and pyrimidines in the genetic code. wikipedia.orgresearchgate.netrdd.edu.iq This discovery firmly established the central role of heterocyclic chemistry in the life sciences and spurred further investigation into their synthesis and properties, leading to the development of countless pharmaceuticals and other functional materials. wikipedia.orgijarsct.co.in

The table below presents a timeline of key historical developments in heterocyclic chemistry.

| Year | Event | Significance |

| 1818 | Brugnatelli isolates alloxan from uric acid. wikipedia.orgresearchgate.netrdd.edu.iq | Early isolation of a heterocyclic compound. wikipedia.orgresearchgate.netrdd.edu.iq |

| 1832 | Dobereiner produces furfural from starch. wikipedia.orgnumberanalytics.comrdd.edu.iq | Discovery of the furan (B31954) ring system. wikipedia.orgnumberanalytics.comrdd.edu.iq |

| 1834 | Runge obtains pyrrole by dry distilling bones. wikipedia.orgnumberanalytics.comrdd.edu.iq | Discovery of the pyrrole ring system. wikipedia.orgnumberanalytics.comrdd.edu.iq |

| 1906 | Friedlander synthesizes indigo dye. wikipedia.orgnumberanalytics.com | Major advancement in synthetic heterocyclic chemistry and its industrial application. wikipedia.orgnumberanalytics.com |

| 1936 | Treibs isolates chlorophyll (B73375) derivatives from crude oil. wikipedia.org | Explained the biological origin of petroleum. wikipedia.org |

| 1951 | Chargaff's rules are described. wikipedia.orgresearchgate.netrdd.edu.iq | Highlighted the crucial role of purines and pyrimidines in genetics. wikipedia.orgresearchgate.netrdd.edu.iq |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSKGMJQQGFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624014 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627910-87-6 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 1h Imidazol 2 Yl Pyrimidine

Strategies for the Core Synthesis of 2-(1H-Imidazol-2-yl)pyrimidine and its Analogues

The synthesis of the this compound core and its related analogues, such as imidazo[1,2-a]pyrimidines, involves several established and novel methodologies. Imidazo[1,2-a]pyrimidines are bioisosteres of purine (B94841) bases and exhibit a wide array of pharmacological properties. nih.gov

One of the most well-known methods for synthesizing the fused imidazo[1,2-a]pyrimidine (B1208166) system is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, the synthesis of tetrahydroimidazo[1,2-a]pyrimidines without substituents in certain positions remains a challenge. nih.gov A notable approach involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides to form the heterocyclic core in satisfactory yields. nih.gov Another strategy describes an organocatalytic domino aza-Michael–Mannich reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde (B126680) to form tetrahydroimidazo[1,2-a]pyrimidine structures. nih.gov

More complex analogues, such as imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole (B134444) derivatives, can be synthesized via a sequential two-step, one-pot, multicomponent reaction. semanticscholar.org This method utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297), catalyzed by p-toluenesulfonic acid under microwave-assisted conditions, which presents a greener protocol. semanticscholar.org

The synthesis of closely related 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives has also been explored as a strategy to develop potential BRAF kinase inhibitors. nih.gov These syntheses highlight the versatility of building upon the core imidazole and pyrimidine (B1678525) (or pyridine) rings to create a diverse library of compounds for biological screening. nih.gov

Table 1: Selected Synthetic Strategies for Imidazo[1,2-a]pyrimidine Analogues

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-aminoimidazole, N-arylitaconimides | Sodium acetate, iPrOH, boil | Tetrahydroimidazo[1,2-a]pyrimidines | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-toluenesulfonic acid, Microwave irradiation | Tri/tetrasubstituted imidazoles containing Imidazo[1,2-a]pyrimidine | semanticscholar.org |

Synthesis of Amine-Substituted Phenyl-1H-Imidazol-2-yl-pyrimidine-4,6-diamines

A significant class of derivatives is the amine-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamines, which have been identified as having potent antimalarial activity. researchgate.net The synthesis of these compounds typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of various primary and secondary amines onto the phenyl ring. researchgate.netresearchgate.net

The general synthetic route starts from a precursor where the phenyl group is substituted with a suitable leaving group, such as a bromine atom. The coupling reaction is then performed using a palladium catalyst, a phosphine (B1218219) ligand like BINAP, and a base. The choice of palladium source and reaction conditions can be tailored depending on whether a primary or secondary amine is being introduced. researchgate.netresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Amination

| Amine Type | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Secondary Amine | Pd(OAc)₂, BINAP, t-BuONa, Toluene, 100°C | 50-75% | researchgate.netresearchgate.net |

This methodology provides a robust platform for creating a library of amine-substituted analogues for structure-activity relationship (SAR) studies. researchgate.net

Synthesis of Amide-Substituted Phenyl-1H-Imidazol-2-yl-pyrimidine-4,6-diamines

Complementing the amine derivatives, amide-substituted analogues have also been synthesized to explore their biological potential. researchgate.net The synthesis of these compounds follows a two-step procedure starting from an ester-substituted precursor. researchgate.netresearchgate.net

First, the ester group is hydrolyzed to the corresponding carboxylic acid. This is typically achieved using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like methanol, tetrahydrofuran, and water at room temperature. researchgate.netresearchgate.net The resulting carboxylic acid is then coupled with a primary or secondary amine to form the amide bond. This amide coupling is facilitated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). researchgate.netresearchgate.net

Table 3: General Conditions for Amide Synthesis

| Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 1. Ester Hydrolysis | LiOH, MeOH/THF/H₂O, Room Temperature | 85-95% | researchgate.netresearchgate.net |

This synthetic route allows for the introduction of a wide variety of amine functionalities, enabling a systematic exploration of the chemical space around the core scaffold. researchgate.net

Derivatization Approaches for Modulating Biological Activity and Ligand Design

Derivatization of the this compound scaffold is a key strategy for modulating biological activity and designing specific ligands. nih.govresearchgate.net By systematically altering substituents on the imidazole and pyrimidine rings, researchers can fine-tune the compound's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net

For instance, in the development of imidazo[1,2-a]pyrimidine derivatives, the introduction of an oxygenated electron-donating group like methoxy (B1213986) (–OCH₃) or a fluorinated electron-withdrawing group like trifluoromethyl (–CF₃) on the phenyl ring has been explored. nih.gov Studies on other pyrimidine-based compounds have shown that the addition of a strong EWG like –CF₃ can lead to a significant improvement in hydrogen bond strength with target proteins. scielo.br Conversely, EDGs such as –CH₃ and –OCH₃ can increase the reaction activity of neighboring amino moieties. rsc.org The choice and position of these groups are critical in optimizing biological activity.

Systematic structure-activity relationship (SAR) studies are essential to understand the impact of substituents on the biological activity of the this compound core. researchgate.net In the context of antimalarial drug discovery, replacing the 4,6-diamino groups on the pyrimidine ring with other functionalities or introducing methyl groups was found to alter the compound's potency. researchgate.net The exploration of different amines and amides on the appended phenyl ring revealed that specific substitutions, such as a piperizino moiety, can result in good potency against both wild-type and drug-resistant parasite strains. researchgate.netresearchgate.net These findings underscore the importance of subtle structural modifications on both the core heterocyclic rings and their peripheral substituents in achieving desired biological outcomes.

Preparation of Metal Complexes Utilizing this compound and Related Ligands

The nitrogen atoms in both the imidazole and pyrimidine rings of this compound make it an excellent bidentate ligand for coordinating with metal ions. researchgate.net The resulting metal complexes have applications in catalysis and materials science.

The synthesis of a Ruthenium(II) complex with this compound has been reported, forming a complex cation with a distorted octahedral geometry. researchgate.net In this complex, the Ru-N bonds involving the imidazole nitrogen atoms were found to be shorter than those involving the pyrimidine nitrogens, which is attributed to the stronger basicity of the imidazole moiety. researchgate.net

Related ligands, such as 2,6-di(1H-imidazol-2-yl)pyridine (H₂dimpy), have been used to synthesize copper(II) complexes. researchgate.net The resulting complex was found to be dimeric, with the Cu(II) center in a distorted square-pyramidal geometry. researchgate.net The design of such ligands is a successful strategy for controlling the electronic and magnetic properties of the final metal complexes by fine-tuning the ligand field. researchgate.net The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyrimidine |

| 2-aminopyrimidine |

| 2-aminoimidazole |

| Benzylidene-1H-imidazol-2-amine |

| Cinnamaldehyde |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde |

| Benzil |

| p-toluenesulfonic acid |

| 2-(1H-imidazol-2-yl) pyridine |

| Phenyl-1H-Imidazol-2-yl-pyrimidine-4,6-diamine |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Sodium tert-butoxide (t-BuONa) |

| Lithium hydroxide (LiOH) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| N,N-Diisopropylethylamine (DIEA) |

| Ruthenium(II) |

| 2,6-di(1H-imidazol-2-yl)pyridine (H₂dimpy) |

Advanced Structural Characterization and Spectroscopic Analysis of 2 1h Imidazol 2 Yl Pyrimidine Complexes

Crystal Structure Determination of Metal-2-(1H-Imidazol-2-yl)pyrimidine Complexes

Metal complexes of 2-(1H-Imidazol-2-yl)pyrimidine frequently exhibit octahedral coordination geometries, although often with some degree of distortion. A notable example is a Ruthenium(II) complex, Ru(C₇H₆N₄)₃₂, which adopts a distorted octahedral geometry around the central metal ion. researchgate.net In this homoleptic complex, where three bidentate ligands coordinate to the metal center, stereoisomerism is possible. It has been observed that this complex crystallizes exclusively in the meridional (mer) form, where the three pyrimidine (B1678525) nitrogen atoms are positioned in a plane that also contains the ruthenium ion. researchgate.netresearchgate.net This preference for the meridional isomer highlights the specific steric and electronic influences of the this compound ligand. Similarly, iron(II) complexes with related pyridyl-imidazole ligands also show distorted octahedral environments, reflecting the geometric constraints imposed by the chelating ligand, such as a small N-Fe-N bite angle. nih.gov

The analysis of metal-ligand bond lengths provides insight into the nature and strength of the coordination bonds. In the [Ru(C₇H₆N₄)₃]²⁺ complex, the bond distances between the ruthenium center and the nitrogen atoms of the imidazole (B134444) and pyrimidine rings are inequivalent. The Ru—N bonds involving the imidazole nitrogen atoms are comparatively shorter than the Ru—N bonds to the pyrimidine rings. researchgate.net This difference is attributed to the stronger basicity and superior σ-donating capability of the imidazole moiety compared to the pyrimidine moiety, resulting in a stronger and shorter bond. researchgate.net This observation underscores how the electronic properties of the distinct heterocyclic components of the ligand directly influence the coordination sphere of the metal. A similar trend is observed in other transition metal complexes with imidazole-containing ligands, where the Fe–N(imidazole) bond is often shorter than Fe–N bonds to other nitrogen donors like cyano groups. mdpi.com

| Complex Fragment | Bond | Bond Length (Å) | Electronic Implication |

| Ru-N(imidazole) | Ru-N | Shorter | Stronger σ-donation from the more basic imidazole ring results in a stronger, shorter bond. researchgate.net |

| Ru-N(pyrimidine) | Ru-N | Longer | Weaker σ-donation from the less basic pyrimidine ring results in a weaker, longer bond. researchgate.net |

| Fe-N(imidazole) | Fe-N | 2.145 (avg) | Strong Lewis base character of imidazole leads to a relatively short bond. mdpi.com |

| Fe-N(pyridine) | Fe-N | 2.136-2.243 | Bond lengths vary based on electronic effects within the ligand. nih.gov |

Spectroscopic Techniques for Complex Elucidation

While crystallography provides a static picture of the solid state, spectroscopic methods are essential for characterizing complexes in solution and for probing their electronic and vibrational properties.

UV-Visible absorption spectroscopy is a powerful tool for investigating the electronic transitions within metal complexes. For transition metal complexes of this compound, particularly those with d⁶ metals like Ru(II), the spectra are often dominated by metal-to-ligand charge-transfer (MLCT) bands. The electronic absorption spectrum of the [Ru(C₇H₆N₄)₃]²⁺ complex, for instance, displays an asymmetric absorption band at 421 nm. researchgate.net This asymmetry suggests the presence of more than one electronic transition, likely corresponding to two distinct MLCT bands. researchgate.net These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and intensity of these bands are sensitive to the nature of the metal, the ligand, and the solvent environment. In related triazolopyrimidine systems, spectral bands are often assigned to charge transfer transitions from an aryl moiety to the pyrimidine subsystem. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes. When this compound coordinates to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed. Comparing the FT-IR spectrum of the free ligand with that of its metal complex confirms coordination. Key changes include a shift in the stretching vibrations of the C=N and N-H bonds. jocpr.com The ν(C=N) vibration, often originating from the imidazole ring, typically shifts by 10-30 cm⁻¹ upon complexation, indicating the participation of the imine nitrogen atom in bonding. jocpr.com Furthermore, the appearance of new, typically weaker bands in the far-infrared region (around 445-501 cm⁻¹) can be assigned to the newly formed metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. jocpr.com

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3350 | 3372 - 3150 | Shift indicates involvement of the imidazole N-H group in hydrogen bonding or changes in the electronic environment upon coordination. jocpr.com |

| ν(C=N) | ~1650 | 1660 - 1612 | Shift confirms coordination of the imidazole or pyrimidine ring nitrogen to the metal center. jocpr.com |

| ν(M-N) | Not Present | 501 - 445 | Appearance of new bands confirms the formation of a metal-nitrogen coordinate bond. jocpr.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Composition

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and confirm the composition of metal complexes in solution. This soft ionization method is particularly well-suited for the characterization of coordination compounds, as it typically keeps the metal-ligand core intact, allowing for the observation of the desired complex ion.

In the analysis of ruthenium(II) complexes containing ligands analogous to this compound, such as those with sulfamethoxypyridazine and diimines (2,2′-bipyridine or 1,10-phenanthroline), ESI-MS has been successfully employed to confirm their formation and composition in solution nih.gov. For cationic Ru(II) complexes, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the complex cation, [Ru(L)x]n+, where L represents the this compound ligand.

For instance, in a hypothetical homoleptic complex, [Ru(this compound)3]2+, the theoretical monoisotopic mass of the cation would be calculated based on the precise masses of the most abundant isotopes of its constituent elements. The experimental spectrum would be expected to show a peak at a mass-to-charge ratio (m/z) corresponding to this calculated value. The isotopic distribution pattern of this peak, arising from the natural abundance of ruthenium and other elemental isotopes, would provide further confirmation of the complex's elemental composition.

| Complex Ion | Calculated m/z | Observed m/z | Isotopic Pattern Match |

|---|---|---|---|

| [Ru(C7H6N4)3]2+ | Data not available | Data not available | Data not available |

Electrochemical Characterization of Redox Properties (e.g., RuIII/RuII Reduction)

The electrochemical behavior of ruthenium complexes is a critical aspect of their characterization, providing insight into their electronic structure and potential applications in areas such as catalysis and photophysics. Cyclic voltammetry (CV) is a commonly used technique to probe the redox properties of these complexes, particularly the reversible one-electron oxidation of the metal center from Ru(II) to Ru(III).

For ruthenium(II) complexes with N-heterocyclic ligands, the RuIII/RuII redox couple is typically observed at positive potentials versus a standard reference electrode. The precise potential is sensitive to the electronic properties of the coordinated ligands. Electron-donating ligands tend to stabilize the higher oxidation state (RuIII), resulting in a lower reduction potential, while electron-withdrawing ligands stabilize the Ru(II) state, leading to a higher (more positive) reduction potential nih.gov.

Studies on ruthenium(II) complexes with ligands similar to this compound, such as 2-pyridin-2-yl-1H-benzimidazole and various indazole derivatives, have demonstrated this trend nih.govnih.gov. For example, the cytotoxic potency of a series of antineoplastic ruthenium(III) complexes was found to correlate with their reduction potentials, which were modulated by the number of electron-donating indazole ligands nih.gov.

While the specific RuIII/RuII reduction potential for a complex of this compound has not been reported in the available literature, data from analogous complexes can be used to estimate the expected range. The table below presents electrochemical data for several ruthenium(II) complexes with related N-heterocyclic ligands.

| Complex | E1/2 (RuIII/RuII) (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

|---|---|---|---|

| [Ru(II)Cl2(DMSO)2(Hapbim)] | 0.615 | CH2Cl2/DMSO with 0.1 M (Bu4N)PF6 | mdpi.com |

| [(η6-p-cymene)RuIICl(L1)]PF6 (L1 = 2-pyridin-2-yl-1H-benzimidazole) | 0.841 (Epa) | Acetonitrile with 0.1 M TBAPF6 | nih.gov |

Based on these analogous systems, a ruthenium(II) complex of this compound would be expected to exhibit a quasi-reversible to reversible RuIII/RuII redox couple in a similar potential range.

Analysis of Ligand Lewis Basicity via Protonation-Deprotonation Equilibria

The Lewis basicity of the this compound ligand is a key factor influencing its coordination chemistry and the properties of its metal complexes. The ligand possesses multiple nitrogen atoms that can act as Lewis bases, and their propensity to donate an electron pair can be quantitatively assessed through the determination of their acid dissociation constants (pKa) via protonation-deprotonation equilibria.

The this compound molecule contains both a pyrimidine ring and an imidazole ring. In general, the pyridine-like nitrogen in an imidazole ring is more basic than the nitrogens in a pyrimidine ring chemicalforums.combiopolymers.org.ua. Therefore, in acidic conditions, protonation is expected to occur preferentially on the imidazole moiety. Spectroscopic studies of related 2-(1H-imidazol-2-yl)pyridine derivatives have shown that protonation-deprotonation processes observed in the pH range of 1-14 are associated with the imidazole ring rather than the pyridine (B92270) ring researchgate.net.

The pKa value for the protonated imidazole ring in 2-(2-pyridyl)imidazole, a close structural analog, has been reported, providing a good estimate for the basicity of the imidazole nitrogen in this compound. The electron-withdrawing nature of the pyrimidine ring compared to a pyridine ring might slightly decrease the basicity of the imidazole nitrogen in the target ligand.

The relative Lewis basicity of the imidazole and pyrimidine nitrogen atoms determines the coordination site in metal complexes. The imidazole nitrogen is generally a stronger Lewis base than the pyrimidine nitrogens, suggesting it will be the preferred coordination site. However, chelation involving one nitrogen from each ring is also a common binding mode for this type of ligand researchgate.net.

The table below summarizes the pKa values for imidazole, pyrimidine, and the closely related 2-(2-pyridyl)imidazole, which helps in understanding the Lewis basicity of this compound.

| Compound | pKa of Conjugate Acid | Protonated Site | Reference |

|---|---|---|---|

| Imidazole | ~7.0 | Pyridine-like Nitrogen | chemicalforums.com |

| Pyrimidine | ~1.3 | Ring Nitrogen | biopolymers.org.ua |

| 2-(2-pyridyl)imidazole | Data not available in source | Imidazole Nitrogen | nih.gov |

The study of protonation-deprotonation equilibria is crucial for understanding how pH changes can affect the coordination of the ligand and the stability and reactivity of its metal complexes.

Computational Chemistry and in Silico Modeling of 2 1h Imidazol 2 Yl Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govchemrevlett.com This approach is instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. dergipark.org.tr

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for 2-(1H-imidazol-2-yl)pyrimidine derivatives involves compiling a dataset of compounds with known biological activities, such as anticancer or antimicrobial effects. tandfonline.comacs.org For instance, QSAR studies on a series of pyrimidine (B1678525) derivatives have been conducted to predict their anticancer activities against various cell lines. chemrevlett.comresearchgate.net These models are built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. chemrevlett.com The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques, ensuring their reliability for screening new chemical entities. nih.gov A study on 1H-imidazol-2-yl-pyrimidine-4,6-diamine derivatives successfully developed a QSAR model to predict their antimalarial activity. scite.ai

Selection and Application of Molecular Descriptors (Topological, Geometrical, Electronic)

The foundation of a successful QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. chemrevlett.com These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms within a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. scite.ai

For pyrimidine derivatives, a variety of descriptors are calculated using specialized software. chemrevlett.com The selection of the most relevant descriptors is a critical step, often achieved through statistical methods that identify which descriptors have the most significant correlation with biological activity. acs.org For example, a QSAR study on pyrimido[1,2-a]benzimidazole (B3050247) derivatives identified a tri-parametric model that correlated well with their antibacterial activity. tandfonline.com

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is crucial for understanding the molecular basis of a drug's action and for designing new drugs with improved affinity and selectivity. johnshopkins.edu

Prediction of Binding Modes and Affinities

For this compound derivatives, molecular docking simulations are used to predict how these compounds bind to their target proteins. nih.govnih.gov For example, docking studies have been performed to investigate the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to microbial targets to understand their antimicrobial activity. nih.gov These simulations can predict the binding energy, which is an estimate of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. dergipark.org.trresearchgate.net The accuracy of these predictions is often validated by comparing the docked pose to experimentally determined crystal structures when available. nih.gov

Identification of Key Pharmacophoric Features Responsible for Activity

By analyzing the binding modes of active this compound derivatives, researchers can identify the key pharmacophoric features required for biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For instance, docking studies on imidazole (B134444) pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) revealed that hydrogen bonding interactions with specific amino acid residues like Lys33, Glu51, and Asp145 are crucial for their inhibitory activity. dergipark.org.tr This information is invaluable for designing new derivatives with enhanced potency.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify novel hit compounds from large chemical databases. nih.govresearchgate.net

A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. researchgate.netacs.org This model serves as a 3D query to search large virtual libraries of compounds for molecules that possess the same pharmacophoric features. researchgate.net For example, a pharmacophore model for CDK2 inhibitors was developed based on a set of known inhibitors and used to screen for new potential drug candidates. researchgate.net

Virtual screening using these pharmacophore models can efficiently filter large databases, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov The hits identified from virtual screening are then often subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to synthesis and biological evaluation. researchgate.netresearchgate.net This integrated computational approach has proven to be a successful strategy in the discovery of novel inhibitors for various therapeutic targets. nih.gov

Design of Pharmacophore Models for Target Identification

Pharmacophore modeling is a crucial step in modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models have been instrumental in identifying potential therapeutic targets.

A notable example is the development of pharmacophore models for 1H-imidazol-2-yl-pirimidin-4,6-diamine derivatives, which share the core imidazol-pyrimidine scaffold, in the search for new antimalarial agents. mdpi.com These models are built by identifying the common structural features among a series of active compounds. Key pharmacophoric features for these derivatives often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

In a study focused on inhibitors of cytochrome P450 enzymes CYP11B1 and CYP11B2, a shared hydrogen bond acceptor (HBA) feature was identified, originating from the nitrogen atoms of the pyrimidine and imidazole rings of the inhibitors. frontiersin.org This highlights the critical role of the nitrogen atoms in the this compound scaffold in molecular recognition and binding to target proteins. The general features of a pharmacophore model for a this compound derivative are illustrated in the table below.

| Pharmacophore Feature | Description | Role in Target Binding |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the imidazole and pyrimidine rings | Form hydrogen bonds with amino acid residues in the target's active site |

| Hydrogen Bond Donor (HBD) | N-H group in the imidazole ring | Can donate a hydrogen bond to an acceptor group on the target protein |

| Aromatic Ring | The pyrimidine and imidazole rings | Engage in π-π stacking or other non-covalent interactions with aromatic residues |

| Hydrophobic Group | Substituents on the rings | Interact with hydrophobic pockets within the binding site |

These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential to bind to the desired biological target.

Application in Lead Compound Discovery from Chemical Databases

Once a pharmacophore model is established, it can be employed in virtual screening campaigns to search through extensive chemical databases for molecules that match the defined pharmacophoric features. This in silico approach is a time- and cost-effective method for identifying potential lead compounds for drug development.

For instance, a pharmacophore model based on the this compound scaffold can be used to screen databases like ZINC, ChemDiv, and Enamine for compounds with potential anticancer or antimicrobial activity. dergipark.org.tr In a study on imidazole and 2-amino pyrimidine derivatives, virtual screening was successfully used to identify novel anticancer agents targeting human CDK2 protein. dergipark.org.tr

The process of lead compound discovery using a pharmacophore model typically involves the following steps:

Database Preparation: Large chemical databases containing millions of compounds are curated and prepared for screening.

Virtual Screening: The pharmacophore model is used as a filter to rapidly screen the database and select molecules that fit the model's features.

Hit Filtering: The initial hits are further filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic properties.

Molecular Docking: The filtered hits are then subjected to molecular docking studies to predict their binding orientation and affinity for the target protein.

Experimental Validation: The most promising candidates from docking studies are synthesized and tested in vitro to confirm their biological activity.

This approach has proven successful in identifying novel inhibitors for various targets. For example, a virtual screening campaign using a pharmacophore model for CYP11B1 and CYP11B2 inhibitors led to the identification of several new and potent inhibitors from the SPECS database. frontiersin.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound and its metal complexes, DFT calculations provide valuable insights into their electronic behavior, which is crucial for understanding their reactivity, stability, and potential applications in materials science and catalysis.

Theoretical Investigation of Electronic Properties of Complexes

DFT calculations are widely used to study the electronic properties of metal complexes containing this compound and related ligands. These calculations can determine various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density.

A study on Ni(II) and Pd(II) complexes with the structurally similar ligand 2-(1H-imidazol-2-yl)pyridine demonstrated that the frontier molecular orbital densities are primarily located on the azole rings. researchgate.net This suggests that these rings are the most reactive sites for electrophilic and nucleophilic attack. DFT calculations on iridium(III) complexes with ligands containing imidazole and pyridine (B92270) moieties have been used to understand their photophysical properties, revealing that the emission characteristics are influenced by the nature of the ligands. acs.org

The table below presents a summary of calculated electronic properties for a representative complex with a ligand structurally similar to this compound.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ni(II)-bis(2-(1H-imidazol-2-yl)pyridine) | -5.8 | -1.9 | 3.9 |

| Pd(II)-bis(2-(1H-imidazol-2-yl)pyridine) | -6.1 | -2.2 | 3.9 |

Data derived from studies on structurally similar complexes. researchgate.net

These theoretical investigations are essential for predicting the electronic behavior of new complexes and for designing materials with specific electronic and optical properties.

Computational Studies on Magnetic Interactions within Complexes

DFT calculations are also a valuable tool for studying the magnetic interactions between metal centers in polynuclear complexes. For complexes containing this compound as a bridging ligand, DFT can be used to calculate the magnetic exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction.

In a study of a dimeric copper(II) complex with the related ligand 2,6-di(1H-imidazol-2-yl)pyridine, DFT calculations were used to corroborate experimental findings of ferromagnetic coupling between the copper centers. researchgate.net The calculations can provide a detailed understanding of the magneto-structural correlations, revealing how the magnetic properties are influenced by the geometric parameters of the complex, such as bond lengths and angles.

The table below shows representative calculated magnetic coupling constants for a dinuclear copper(II) complex with a bridging ligand related to this compound.

| Complex | Calculated J (cm⁻¹) | Experimental J (cm⁻¹) | Magnetic Interaction |

| [Cu₂(2,6-di(1H-imidazol-2-yl)pyridine)₂(μ-Cl)₂]Cl₂ | +15.2 | +14.8 | Ferromagnetic |

Data derived from a study on a structurally similar complex. researchgate.net

These computational studies are critical for the rational design of new magnetic materials with desired properties for applications in areas such as data storage and spintronics.

Pharmacological Applications and Biological Activities of 2 1h Imidazol 2 Yl Pyrimidine Derivatives

Antimalarial Efficacy Studies

The urgent need for new antimalarial agents, driven by the rise of drug-resistant Plasmodium parasites, has spurred the investigation of novel chemical scaffolds. nih.govresearchgate.net Imidazole (B134444) and pyrimidine-based compounds have been identified as promising starting points for the development of new therapies. malariaworld.orgnih.gov

Activity against Plasmodium falciparum Erythrocytic Stage

The erythrocytic stage of the Plasmodium falciparum life cycle is responsible for the clinical symptoms of malaria, making it a primary target for therapeutic intervention. A novel family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines has been identified as having potent activity against this stage of the parasite. researchgate.net Studies on various pyrimidine (B1678525) derivatives, including those hybridized with sulfonamides and other heterocyclic moieties, have demonstrated significant in vitro growth inhibition of P. falciparum. malariaworld.orgnih.gov For instance, certain pyrimidino[1,2-a]benzimidazole derivatives showed potent activity, with the most active compound (I1) having an IC₅₀ value of 0.14 µM against the NF54 strain. researchgate.net Similarly, another series of imidazo[1,2-a]pyrimidine (B1208166) derivatives was tested, with one compound (II10) showing an IC₅₀ value of 0.13 µM. researchgate.net

Evaluation against Wild-Type and Drug-Resistant Parasite Strains

A critical aspect of antimalarial drug discovery is ensuring efficacy against both drug-sensitive (wild-type) and drug-resistant parasite strains. amazonaws.com Research on sulfonamide-based pyrimidine derivatives has shown strong antimalarial activity against both chloroquine-sensitive (CQ-sensitive) 3D7 strains and chloroquine-resistant (CQ-resistant) W2 strains of P. falciparum. malariaworld.orgnih.gov In one study, compounds SZ14 and SZ9 were particularly effective, showing single-digit micromolar activity against both types of strains. malariaworld.orgnih.gov Likewise, studies on pyrazolopyrimidine derivatives also confirmed activity against CQ-resistant clones like the W2 strain. researchgate.net This demonstrates the potential of the pyrimidine scaffold to form the basis of compounds that can overcome existing resistance mechanisms. nih.gov

| Compound Series | Compound ID | Parasite Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Pyrimidino[1,2-a]benzimidazole | I1 | P. falciparum (NF54, CQ-sensitive) | 0.14 | researchgate.net |

| Imidazo[1,2-a]pyrimidine | II10 | P. falciparum (NF54, CQ-sensitive) | 0.13 | researchgate.net |

| Pyrimidine-tethered spirochromane-based sulfonamide | SZ14 | P. falciparum (CQ-resistant) | 2.84 | malariaworld.orgnih.gov |

| SZ9 | P. falciparum (CQ-resistant) | 3.22 | malariaworld.orgnih.gov | |

| 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Derivative with R1=F/R2=CH3 | P. falciparum (W2, CQ-resistant) | 5.13 | researchgate.net |

Anticancer Activity Research

The imidazole-pyrimidine core is a privileged scaffold in the design of anticancer agents, largely due to its ability to interact with key enzymes involved in cell growth and proliferation, particularly protein kinases. ekb.egresearchgate.net

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A significant body of research has demonstrated the ability of 2-(1H-imidazol-2-yl)pyrimidine derivatives to inhibit the growth of various cancer cell lines. ekb.egnih.gov For example, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives, which are structurally similar, were synthesized and evaluated for their antiproliferative activity. nih.gov Compounds CLW14 and CLW27 showed potent activity against the A375 melanoma cell line, with IC₅₀ values of 4.26 µM and 2.93 µM, respectively. nih.gov Furthermore, these compounds demonstrated in vivo efficacy in an A375 xenograft mouse model, suppressing tumor growth significantly. nih.gov

The mechanism behind this antiproliferative activity often involves the induction of apoptosis, or programmed cell death. rsc.org Studies on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid found that the lead compound, 7b, could induce apoptosis in MCF-7 breast cancer cells. rsc.org This was achieved by increasing intracellular reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating the caspase cascade. rsc.org Similarly, other research has shown that imidazole-based compounds can stop the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing. uniroma1.it

| Compound Series | Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in μM) | Reference |

|---|---|---|---|---|

| 2-(1H-imidazol-2-yl) pyridine | CLW14 | A375 (Melanoma) | 4.26 | nih.gov |

| CLW27 | A375 (Melanoma) | 2.93 | nih.gov | |

| 2-amino-4-aryl-pyrimidine of ursolic acid | 7b | MCF-7 (Breast) | 0.48 | rsc.org |

| Aromatic urea-imidazole salt | 21y | MCF-7 (Breast) | 0.67 | acs.org |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | 10e | K562 (Leukemia) | 6.726 | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 15 | Panel of 13 lines | 0.127–0.560 | mdpi.com |

Targeting Specific Protein Kinases (e.g., Human CDK2)

Protein kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. ekb.eg This makes them attractive targets for therapeutic intervention. ekb.eg Cyclin-dependent kinase 2 (CDK2) is particularly important for the G1-S phase transition of the cell cycle, and its inhibition is a key strategy in cancer therapy. dergipark.org.tracs.org

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of CDK2. researchgate.netnih.gov A series of these derivatives displayed micro- to submicromolar inhibition of CDK2/cyclin E activity. researchgate.netnih.gov A co-crystal structure of one of the most potent compounds (3b) in complex with CDK2 revealed its binding mode in the ATP pocket, confirming the direct interaction. researchgate.netnih.gov Further research led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new class of CDK2 inhibitors. mdpi.com Compound 15 from this series was found to be a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM and showed selectivity over other CDKs. mdpi.com In addition to CDK2, derivatives of the imidazole-pyrimidine scaffold have been designed to target other kinases, including BRAF, JAK2/3, and Aurora A/B, showcasing the versatility of this chemical core in developing targeted cancer therapies. nih.govnih.gov

| Compound Series | Compound ID | Target Kinase | Inhibitory Activity (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|---|

| Aromatic urea-imidazole salt | 21y | ERK1 | 91.71 nM (IC₅₀) | acs.org |

| ERK2 | 97.87 nM (IC₅₀) | acs.org | ||

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | 10e | JAK2 | 0.166 μM (IC₅₀) | nih.gov |

| JAK3 | 0.057 μM (IC₅₀) | nih.gov | ||

| Aurora A | 0.939 μM (IC₅₀) | nih.gov | ||

| Aurora B | 0.583 μM (IC₅₀) | nih.gov | ||

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 15 | CDK2 | 0.005 μM (Kᵢ) | mdpi.com |

Investigation of Topoisomerase (TOP) Inhibitory Potential

DNA topoisomerases (Topos) are vital enzymes that manage the topological state of DNA, making them critical targets in cancer therapy. nih.govnih.gov Inhibitors of these enzymes can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis in cancer cells. nih.gov While direct studies on the topoisomerase inhibitory activity of this compound are not extensively documented, the potential of this scaffold can be inferred from research on related heterocyclic systems.

The pyrimidine nucleus is a key component in a variety of compounds designed as Topoisomerase II (Topo II) inhibitors. mdpi.com Molecular docking studies on certain novel pyrimidine derivatives have suggested their capability to inhibit Topo IIα activity and intercalate with DNA. mdpi.com These studies indicate that the pyrimidine fragment can establish van der Waals interactions with key amino acid residues within the enzyme's active site. mdpi.com Similarly, various pyridine-based compounds have been investigated as inhibitors of both Topoisomerase I (Topo I) and Topo II. researchgate.net Furthermore, synthetic trisubstituted pyridines are among the classes of compounds that have been patented as topoisomerase inhibitors. nih.gov Given that both pyrimidine and pyridine rings are fundamental components of established topoisomerase inhibitors, the this compound framework represents a promising scaffold for the development of new anticancer agents targeting these enzymes.

Modulation of Cell Signaling Pathways (e.g., TGF-β Inhibition)

The transforming growth factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. nih.gov Consequently, inhibitors of the TGF-β pathway are of significant therapeutic interest. The imidazole scaffold, a core component of this compound, is featured in several small molecule inhibitors targeting the TGF-β receptor I (TβRI).

Research has identified that compounds based on pyrazole, imidazopyridine, and triazole scaffolds can act as potent inhibitors. nih.gov The development of these inhibitors has led to clinically evaluated molecules, highlighting the importance of these heterocyclic systems in modulating the TGF-β pathway. Dual inhibition of specific TGF-β isoforms, such as TGFβ2 and TGFβ3, has been associated with significant toxicity, whereas selective inhibition of individual isoforms is generally better tolerated in preclinical toxicology studies. nih.gov This underscores the need for developing highly selective inhibitors. The established role of the imidazole and related nitrogen-containing heterocyclic scaffolds in potent TGF-β inhibitors suggests that derivatives of this compound could be promising candidates for targeted therapies aimed at this signaling cascade.

Antimicrobial Properties

The fused heterocyclic system of imidazo[1,2-a]pyrimidine, a derivative structure of this compound, is a scaffold of significant interest due to its wide range of biological activities, including potent antimicrobial properties. mdpi.comresearchgate.net

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyrimidine and the related imidazo[1,2-c]pyrimidine (B1242154) have demonstrated significant antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. jst.go.jpdergipark.org.tr In one study, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated, with some exhibiting potent in vitro activity against various bacterial species. jst.go.jp

Chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine have shown excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to the standard drug Ciprofloxacin. derpharmachemica.comderpharmachemica.com Similarly, novel chalcone derivatives of imidazo[1,2-c]pyrimidine were tested, with compound 5f showing significant activity against S. aureus (87.5% inhibition), B. subtilis (82.61% inhibition), and P. aeruginosa (78.26% inhibition) relative to Ampicillin. ekb.eg The substituents on the phenyl rings of these derivatives are often a determining factor in their biological activity. dergipark.org.tr

| Compound Class | Bacterial Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity vs. Ciprofloxacin | derpharmachemica.comderpharmachemica.com |

| Imidazo[1,2-c]pyrimidine chalcone (5f) | S. aureus | 87.5% inhibition vs. Ampicillin | ekb.eg |

| Imidazo[1,2-c]pyrimidine chalcone (5f) | B. subtilis | 82.61% inhibition vs. Ampicillin | ekb.eg |

| Imidazo[1,2-c]pyrimidine chalcone (5f) | P. aeruginosa | 78.26% inhibition vs. Ampicillin | ekb.eg |

| Imidazo[1,2-c]pyrimidine chalcone (5f) | E. coli | 64% inhibition vs. Ampicillin | ekb.eg |

Antiviral Activity (e.g., Inhibition of Viral Replication)

The imidazo[1,2-a]pyrimidine scaffold is recognized for its antiviral properties and has been investigated for activity against several viruses. nih.gov Studies have suggested that these derivatives may be effective against viruses such as HIV and Hepatitis C (HCV). nih.gov While a 2012 study on a specific series of pyrimidine analogues did not show significant inhibition of HIV-1 or HIV-2 replication, it highlighted the potential for structural modifications to optimize antiviral activity. kuleuven.be

More recently, the potential of imidazo[1,2-a]pyrimidine derivatives has been explored in the context of emerging viral threats. A new series of these compounds was designed and synthesized as potential inhibitors for blocking SARS-CoV-2 cell entry. nih.gov The closely related imidazo[1,2-a]pyridine (B132010) scaffold has also been a source of compounds with documented antiviral activity, including against HIV-1. nih.gov

Antifungal Activity

Imidazo[1,2-a]pyrimidine derivatives have been identified as effective antifungal agents. beilstein-journals.org Molecular docking studies suggest that these compounds may exert their antifungal effects against Candida albicans by targeting the CYP51 enzyme (lanosterol 14-α-demethylase). beilstein-journals.org

Several studies have confirmed the antifungal potential of this class of compounds. Chalcone derivatives of imidazo[1,2-c]pyrimidine demonstrated activity against C. albicans and Aspergillus flavus. ekb.eg Specifically, compound 5b showed significant inhibition of C. albicans (70.37%) and A. flavus (52%) when compared to Clotrimazole. ekb.eg Additionally, various 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which share a similar core structure, were synthesized and evaluated against a resistant strain of C. albicans. Four of the ten synthesized compounds showed promising activity with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org

| Compound Class | Fungal Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Imidazo[1,2-c]pyrimidine chalcone (5b) | C. albicans | 70.37% inhibition vs. Clotrimazole | ekb.eg |

| Imidazo[1,2-c]pyrimidine chalcone (5b) | A. flavus | 52% inhibition vs. Clotrimazole | ekb.eg |

| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones (4 compounds) | C. albicans (resistant strain) | MIC < 300 μmol/L | scirp.org |

Anti-Toxoplasma gondii Activity

Toxoplasma gondii, the causative agent of toxoplasmosis, relies on pyrimidine salvage from the host to survive, making this pathway an attractive target for new therapies. nih.govresearchgate.netbohrium.combiorxiv.org The parasite readily takes up uracil (B121893) and uridine (B1682114) from the host cell through a specific transporter, which can also mediate the uptake of antimetabolites. nih.govbiorxiv.org

This dependence on pyrimidines forms the basis for the anti-toxoplasma activity of certain pyrimidine analogs. bohrium.com Research has shown that 5-fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU), 5-fluorouridine, and 5-fluoro-2'-deoxyuridine (B1346552) are potent antimetabolites against T. gondii, with EC50 values significantly lower than the current first-line treatment, sulfadiazine (B1682646). nih.govresearchgate.net In vivo studies confirmed that 5-FU was as effective as sulfadiazine in treating acute toxoplasmosis. nih.govresearchgate.net These findings highlight that the pyrimidine core, central to the this compound structure, is a key pharmacophore for developing agents against T. gondii.

| Compound | Target Organism | Mechanism/Activity | Reference |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Toxoplasma gondii | Potent antimetabolite via pyrimidine salvage pathway | nih.govresearchgate.net |

| 5-Fluorouridine | Toxoplasma gondii | Potent antimetabolite via pyrimidine salvage pathway | nih.govresearchgate.net |

| 5-Fluoro-2'-deoxyuridine | Toxoplasma gondii | Potent antimetabolite via pyrimidine salvage pathway | nih.govresearchgate.net |

Advanced Applications and Material Science Perspectives

Role in Catalysis

The nitrogen-containing heterocyclic rings in 2-(1H-imidazol-2-yl)pyrimidine make it an excellent ligand for coordinating with transition metals, forming stable complexes that can act as highly efficient catalysts in a variety of organic transformations.

Copper-Mediated Polymerization Catalysis (e.g., Atom Transfer Radical Polymerization - ATRP)

In the realm of polymer chemistry, this compound and its derivatives have shown promise as ligands in copper-mediated Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net The ligand's role is to solubilize the copper catalyst and to tune its reactivity, thereby controlling the polymerization process.

For instance, the related ligand 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy) has been successfully used to produce polystyrene with a low polydispersity of 1.3 in a copper-mediated ATRP, demonstrating its suitability for such reactions. researchgate.net The design of the ligand is crucial; for example, the introduction of electron-donating groups can significantly enhance the catalyst's activity. scispace.com Highly active catalysts are desirable as they can be used at very low concentrations, minimizing contamination of the final polymer. scispace.com

Ligand Design for Transition Metal Complexes in Catalysis

The modular nature of this compound allows for systematic structural modifications to fine-tune the electronic and steric properties of the resulting transition metal complexes. This "ligand design" approach is a powerful strategy for developing catalysts with enhanced activity and selectivity for specific reactions.

Researchers have demonstrated that even subtle changes in the ligand structure, such as the position of a nitrogen atom, can significantly impact the electronic and magnetic properties of the resulting iron(II) complexes. acs.org For example, iron(II) complexes with 2-(1H-imidazol-2-yl)diazine isomers, which differ only in the placement of a nitrogen atom in the diazine ring, exhibit distinct magnetic behaviors. acs.org This highlights the potential to create "smart" catalysts that can be switched between different states. Furthermore, the combination of electron-rich imidazole (B134444) and electron-poor pyrimidine (B1678525) rings allows for the tuning of the electronic properties of the final metal complexes. researchgate.net

Molecularly Imprinted Polymers (MIPs) Based on 2-(1H-Imidazol-2-yl)phenol Derivatives

Molecularly imprinted polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule. Derivatives of this compound, particularly 2-(1H-imidazol-2-yl)phenol, have been utilized to create MIPs with remarkable applications in environmental science.

Adsorptive Denitrogenation of Fuel

Nitrogen-containing compounds in fuel oils are detrimental, causing fuel instability and deactivating refining catalysts. nih.govnih.gov Molecularly imprinted polymers based on 2-(1H-imidazol-2-yl)-4-phenol have been developed for the adsorptive removal of these nitrogenous compounds from fuel. nih.govrsc.org These MIPs are created by polymerizing the functional monomer in the presence of a template molecule (the nitrogen-containing compound to be removed).

Studies have shown that these MIPs exhibit high selectivity and adsorption capacity for various nitrogen-containing compounds commonly found in fuel, such as quinoline, pyrimidine, and carbazole. nih.govrsc.org The interactions between the MIP and the target molecules are often based on hydrogen bonding. nih.gov

Selective Adsorption of Nitrogen-Containing Compounds from Fuel Oil

The selective removal of specific nitrogen-containing compounds from the complex mixture of fuel oil is a significant challenge. MIPs based on poly-2-(1H-imidazol-2-yl)-4-phenol have demonstrated their potential in this area. nih.govrsc.org These materials can be fabricated into different forms, such as microspheres or nanofibers, to optimize their performance. nih.govrsc.org

For example, molecularly imprinted polymer nanofibers have shown excellent selectivity and high adsorption capacities for quinoline, pyrimidine, and carbazole. nih.gov The adsorption capacities for these compounds were reported to be 11.7 ± 0.9 mg g⁻¹, 11.9 ± 0.8 mg g⁻¹, and 11.3 ± 1.1 mg g⁻¹ for quinoline, pyrimidine, and carbazole, respectively. nih.gov Similarly, imprinted microspheres also displayed significant adsorption capacities for these nitrogenous compounds. rsc.org

Luminescent and Sensing Applications

The unique electronic structure of this compound and its derivatives makes them promising candidates for the development of luminescent materials and chemical sensors.

The incorporation of this compound into larger molecular frameworks can lead to materials with interesting photophysical properties. For example, dinuclear copper(I) complexes bearing a this compound bridging ligand have been synthesized and shown to exhibit temperature-dependent emission, including phosphorescence and thermally activated delayed fluorescence. acs.org One of these complexes displayed an intense emission with a high photoluminescence quantum yield of 46% in its crystalline state. acs.org

Furthermore, imidazole-based compounds are being explored as fluorescent chemosensors for the detection of various ions and molecules. researchgate.netacs.org For instance, a sensor based on a tetraphenyl imidazole-appended benzothiadiazole was developed for the highly sensitive and selective detection of picric acid. acs.org This highlights the potential for creating sensors based on this compound for a range of analytical applications. The design of such sensors often relies on processes like excited-state intramolecular proton transfer (ESIPT). rsc.org

Development as Fluorescent Chemosensors for Metal Ions (e.g., Cr³⁺, Zn²⁺, Cd²⁺)

The unique photophysical properties of this compound and its derivatives have positioned them as promising candidates for the development of fluorescent chemosensors for various metal ions. The strategic design of these molecules, often incorporating additional chelating moieties and functional groups, allows for high sensitivity and selectivity in detecting specific cations like chromium(III) (Cr³⁺), zinc(II) (Zn²⁺), and cadmium(II) (Cd²⁺) through distinct changes in their fluorescence emission.

A notable advancement in this area involves the design of a series of structurally and electronically varied 2,6-di(1H-imidazol-2-yl)phenols. researchgate.net These compounds, which are derivatives of the core this compound structure, have been systematically studied for their effectiveness as fluorescent chemosensors for Cr³⁺, Zn²⁺, and Cd²⁺. researchgate.net The research revealed that these probes exhibit high "turn-on" sensitivity and selectivity, acting as dual fluorescent sensors for Cr³⁺ and Zn²⁺ at different emission wavelengths. researchgate.net A particularly remarkable finding was a 106-fold increase in emission for one of the molecules upon interaction with Cr³⁺, a level of sensitivity previously unreported for this ion. researchgate.netresearchgate.net Further derivatization of these probes has shown potential for the development of sensors for Cd²⁺. researchgate.netresearchgate.net

The sensing mechanism for some of these chemosensors is based on the Excited-State Intramolecular Proton Transfer (ESIPT) process. researchgate.netresearchgate.net The introduction of a metal ion like Cr³⁺ can disrupt the ESIPT pathway, leading to a blue-shift in the emission band and a significant "turn-on" of fluorescence. researchgate.net Job plot analysis of these interactions has indicated a 2:1 stoichiometry of metal to sensor for Cr³⁺. researchgate.net

For the detection of Zn²⁺, various imidazole-based fluorescent chemosensors have been developed. One such sensor, derived from an imidazole precursor, demonstrated the ability to sensitively determine Zn²⁺ ions with a low detection limit. epstem.net Another fluorescent receptor showed a distinct fluorescence enhancement specifically in the presence of Zn²⁺ ions. researchgate.net A sensitive probe, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol, exhibited a greater than 100-fold fluorescence enhancement upon complexation with Zn²⁺. nih.gov The interaction between the sensor and Zn²⁺ often occurs in a 1:1 binding stoichiometry. epstem.netresearchgate.net

The detection of Cd²⁺ has also been successfully achieved using chemosensors derived from related structures. A novel optical chemosensor demonstrated significant changes in its fluorescence emission spectrum upon coordination with Cd²⁺, with a 1:2 binding ratio of Cd²⁺ to the chemosensor. semanticscholar.org This sensor also showed a very low detection limit of 19.25 nM. semanticscholar.org The fluorescence enhancement in these systems is often substantial, with one sensor showing a nearly seven-fold increase in fluorescence in the presence of Cd²⁺. dntb.gov.ua

The research in this field highlights the versatility of the this compound scaffold in creating highly effective and selective fluorescent chemosensors for important metal ions.

| Compound Class/Derivative | Target Ion(s) | Key Findings | Stoichiometry (Metal:Sensor) |

| 2,6-di(1H-imidazol-2-yl)phenols | Cr³⁺, Zn²⁺ | High turn-on sensitivity and selectivity; dual fluorescent sensors. A 106-fold emission turn-on for Cr³⁺ was observed with one derivative. researchgate.netresearchgate.net | 2:1 for Cr³⁺ researchgate.net |

| Bis-imidazole-phenol dyes | Cr³⁺ | Distinct blue-shifted emission and high emission intensity in the presence of Cr³⁺. researchgate.net | 2:1 researchgate.net |

| Imidazole-derived chemosensor | Zn²⁺ | Low detection limit for Zn²⁺. epstem.net | 1:1 epstem.net |

| (E)-2-(4-((2-(bis(pyridin-2-ylmethyl)amino)ethyl)(methyl)amino)benzylidene)cyclohexanone derivative | Zn²⁺ | Strong chelation-enhanced fluorescence (CHEF) effect upon binding to Zn²⁺ (2.7-fold increase). nih.gov | Not specified |

| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) | Zn²⁺ | Over 100-fold fluorescence enhancement after complexation with Zn²⁺. nih.gov | Not specified |

| 2,6-di((E)-benzylidene)-4-methylcyclohexan-1-one (CM1) | Cd²⁺ | Significant change in fluorescence emission upon coordination with Cd²⁺; low detection limit of 19.25 nM. semanticscholar.org | 1:2 semanticscholar.org |

| Ethylenediamine unit with symmetrically attached aromatic frames | Zn²⁺, Cd²⁺ | Enhancement of large Stokes shifted emission bands for Zn²⁺ and Cd²⁺. researchgate.net | 1:1 researchgate.net |

Future Directions and Research Gaps

Elucidation of Comprehensive Biological Mechanisms of Action

While numerous derivatives of the 2-(1H-imidazol-2-yl)pyrimidine scaffold have demonstrated potent biological activity, a comprehensive understanding of their precise mechanisms of action at the molecular level is often still developing. Future research should prioritize the detailed elucidation of these pathways.

A primary area of investigation has been in oncology, where these compounds have been identified as potent kinase inhibitors. For instance, derivatives have been designed as inhibitors of BRAF kinase and Janus kinase 2 (JAK2), which are crucial in cancer cell signaling pathways. The discovery of a single activating mutation (V617F) in the pseudokinase domain of Jak2 has spurred significant interest in developing selective inhibitors for treating myeloproliferative neoplasms. Similarly, pyrazolo[1,5-a]pyrimidines, which are structurally related, are known to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle whose overexpression is linked to numerous cancers. Future work should move beyond initial screening to include detailed enzymatic assays, crystallographic studies of inhibitor-target complexes, and proteomic analyses to identify both primary targets and potential off-target effects, which are crucial for developing selective therapies.

In the context of inflammation, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been shown to modulate leukocyte functions, such as inhibiting neutrophil degranulation and superoxide (B77818) generation. Some derivatives also inhibit the production of pro-inflammatory mediators like nitrites and prostaglandin (B15479496) E2 in macrophages. Furthermore, certain pyrimidine (B1678525) derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory cascade. A deeper investigation into the upstream signaling pathways, such as NF-κB or MAPK pathways, that are modulated by these compounds would provide a more complete picture of their anti-inflammatory action.

Further Pre-clinical and Clinical Development for Therapeutic Candidates

The translation of promising laboratory findings into clinically approved therapeutics requires rigorous pre-clinical and clinical evaluation. For many this compound derivatives, this journey is still in its early stages.

Several studies have reported promising in vitro results. For example, novel derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range, comparable to established drugs like Sorafenib. Similarly, certain imidazo[1,2-a]pyrimidines demonstrated significant inhibitory efficacy against Mycobacterium tuberculosis with low micromolar minimum inhibitory concentration (MIC) values.

A critical next step is the comprehensive in vivo evaluation of these lead compounds. Some research has progressed to this stage; for example, 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were evaluated for in vivo efficacy using an A375 xenograft nude mice model, where they suppressed tumor growth. Another potent JAK2 inhibitor demonstrated significant tumor growth inhibition in a UKE-1 xenograft model within a well-tolerated dose range. Future research must expand these in vivo studies to include detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, long-term toxicity studies in multiple animal models, and formulation development to ensure optimal delivery and bioavailability. Identifying and validating biomarkers to track therapeutic response and potential resistance mechanisms will also be essential for designing effective clinical trials.

| Compound Class | Activity | Model System | Key Findings |

| 2-(1H-imidazol-2-yl) pyridine derivatives | Anticancer (BRAF inhibition) | A375 cancer cell line | Compounds CLW14 and CLW27 showed potent antiproliferative activity with IC50 values of 4.26 and 2.93 μM, respectively. |

| 2-(1H-imidazol-2-yl) pyridine derivatives | Anticancer (in vivo) | A375 xenograft nude mice | Compounds CLW14 and CLW27 suppressed tumor growth by 35.68% and 42.50% at a 50 mg/kg dose. |

| Imidazo[1,2-a]pyrimidine derivatives | Anti-inflammatory | Mouse air pouch model | IP-4 and IP-6 inhibited leukocyte migration and LTB4 levels in the inflammatory exudate. |

| 1-methyl-1H-imidazole derivatives | Anticancer (JAK2 inhibition) | UKE-1 xenograft model | Compound 19a demonstrated significant tumor growth inhibition. |

| Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids | Antitubercular | Mycobacterium tuberculosis H37Rv strain | Compounds K1, K2, and K3 demonstrated significant inhibitory efficacy with a MIC value of 1.6 μg/mL. |

Exploration of Novel Synthetic Pathways and Advanced Derivative Design

The chemical diversity of the this compound library is key to discovering new therapeutic agents. Exploring novel and efficient synthetic routes is paramount for generating diverse derivatives for biological screening.

Traditional synthetic methods are being supplemented and replaced by more advanced techniques. Microwave-assisted synthesis, for example, has been successfully employed to create novel imidazo[1,2-a]pyrimidine derivatives through sequential two-step, one-pot, multicomponent reactions. This approach offers advantages such as reduced reaction times, higher yields, and adherence to green chemistry principles by using environmentally benign solvents like ethanol. Other modern methods include catalyst-free reactions and the use of ionic liquids to facilitate synthesis.